P-Toluidine-D3 (methyl-D3)
Overview
Description
P-Toluidine-D3 (methyl-D3) is a deuterated form of p-toluidine, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is an isotopically labeled analog of p-toluidine, which is an aromatic amine. The chemical structure of p-toluidine-D3 (methyl-D3) consists of a benzene ring substituted with an amino group (NH2) and a deuterated methyl group (CD3) at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-toluidine-D3 (methyl-D3) typically involves the deuteration of p-toluidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration of the methyl group.
Industrial Production Methods
Industrial production of p-toluidine-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
P-Toluidine-D3 (methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-toluidine derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.
Reduction: Reduction reactions can convert p-toluidine-D3 (methyl-D3) to its corresponding amine derivatives.
Substitution: The amino group in p-toluidine-D3 (methyl-D3) can participate in electrophilic substitution reactions, leading to the formation of various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
P-Toluidine-D3 (methyl-D3) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of p-toluidine in various chemical reactions.
Biology: Employed in metabolic studies to trace the pathways and interactions of p-toluidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of p-toluidine derivatives.
Industry: Applied in the development of new catalysts and materials, as well as in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of p-toluidine-D3 (methyl-D3) involves its interaction with molecular targets and pathways similar to those of p-toluidine. The deuterium labeling allows for the tracking of the compound in various reactions and processes. The amino group in p-toluidine-D3 (methyl-D3) can participate in hydrogen bonding and electrophilic substitution reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
P-Toluidine-D3 (methyl-D3) can be compared with other deuterated and non-deuterated aromatic amines, such as:
P-Toluidine: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
O-Toluidine and M-Toluidine: Isomers of p-toluidine with the amino group at different positions on the benzene ring.
Aniline: A simpler aromatic amine without the methyl group, used as a reference compound in various studies.
The uniqueness of p-toluidine-D3 (methyl-D3) lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and pathways that are not easily accessible with non-deuterated compounds.
Properties
IUPAC Name |
4-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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